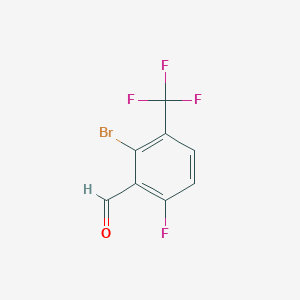

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOWGTKGKUWTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238259 | |

| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-81-4 | |

| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde, identified by its CAS Number 1428234-81-4 , is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—creates a molecule with distinct electronic properties and reactivity, making it a valuable intermediate for constructing complex molecular architectures.[1]

The presence of multiple electron-withdrawing groups renders the aldehyde carbon highly electrophilic, facilitating a range of chemical transformations.[1] Furthermore, the trifluoromethyl (-CF3) group is a prized feature in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, properties that are critical for the development of effective therapeutic agents.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical building block.

Physicochemical and Structural Properties

The structural arrangement of substituents on the benzaldehyde core dictates its chemical behavior. The molecule is a solid at room temperature with a molecular weight of approximately 271.01 g/mol .[2]

Key Structural Attributes:

-

Electrophilic Aldehyde: The convergence of bromo, fluoro, and trifluoromethyl substituents strongly withdraws electron density from the aromatic ring, enhancing the electrophilicity of the aldehyde group. This makes it highly susceptible to nucleophilic attack.[1]

-

Orthogonal Reactive Sites: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the aldehyde group offers a site for reductive amination, Wittig reactions, and condensations. This orthogonality allows for sequential and controlled modifications.

-

Trifluoromethyl Group: This group is metabolically stable and increases the lipophilicity of molecules, which can improve cell membrane permeability—a key factor in drug bioavailability.

A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1428234-81-4 | [1][2] |

| Molecular Formula | C₈H₃BrF₄O | [2] |

| Molecular Weight | 271.01 g/mol | [2] |

| Appearance | White Solid | |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [4][5] |

Note: Experimental data for properties such as melting point, boiling point, and specific spectral data are not widely available in published literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[1] The reaction first involves the formation of the Vilsmeier reagent , a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde.

Caption: Proposed Vilsmeier-Haack Synthesis Workflow.

General Experimental Protocol (Hypothetical)

This protocol is a general representation of a Vilsmeier-Haack formylation and must be optimized for this specific substrate.

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, ~3.0 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes, during which the electrophilic Vilsmeier reagent will form.

-

Substrate Addition: Dissolve the starting material, 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq.), in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a base such as sodium hydroxide or sodium carbonate until pH > 8 to hydrolyze the iminium intermediate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Core Reactivity and Applications in Drug Discovery

This compound is a versatile platform for the synthesis of highly substituted aromatic compounds, particularly in the development of novel pharmaceuticals.

Caption: Key reaction pathways for the title compound.

Application as a Pharmaceutical Intermediate

This aldehyde is a key intermediate in the synthesis of complex heterocyclic systems and other scaffolds used in drug discovery.[1] For instance, substituted benzaldehydes are foundational materials for creating inhibitors of various enzymes and modulators of receptors. While specific drugs derived from this exact CAS number are not prominently disclosed in public literature, its structural motifs are present in molecules targeting a range of diseases. For example, related fluorinated and brominated aromatics are used in the synthesis of kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases.[6][7] The synthesis of bicalutamide, an anti-cancer medication, relies on a related intermediate, 2-bromo-5-fluorobenzotrifluoride, highlighting the importance of this class of compounds.[8]

Safety and Handling

As with any active chemical reagent, proper handling and safety protocols are paramount.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.

-

Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical intermediate with significant potential for accelerating research and development in the pharmaceutical and agrochemical industries. Its highly functionalized structure allows for diverse and precise chemical modifications, enabling the synthesis of novel and complex molecules. Understanding its core properties, reactivity, and the causality behind its synthetic pathways empowers researchers to leverage this building block to its fullest potential in the creation of next-generation chemical entities.

References

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148. Available at: [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Available at: [Link]

- Google Patents. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

The Journal of Organic Chemistry. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications. Available at: [Link]

-

PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304. Available at: [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available at: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - Trifluoromethylation of Aryl and Heteroaryl Halides. Available at: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

- Google Patents. US5457239A - Process for formylation of aromatic compounds.

-

PubChem. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9797. Available at: [Link]

Sources

- 1. This compound | 1428234-81-4 | Benchchem [benchchem.com]

- 2. 1428234-81-4 | this compound - Moldb [moldb.com]

- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 4. 1428234-81-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]

- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde molecular weight

Technical Whitepaper: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Executive Summary

This compound is a high-value halogenated building block used extensively in the synthesis of pharmaceutical and agrochemical scaffolds.[1] Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group, a reactive bromine handle, and a fluorine atom flanking a carbonyl center—makes it a versatile "linchpin" molecule. It allows for orthogonal functionalization, enabling the rapid construction of complex heterocyclic libraries.

This guide provides the precise molecular specifications, a validated reactivity manifold, and handling protocols required for high-integrity research and development.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

The following data constitutes the baseline specifications for identifying and validating the compound in a high-throughput screening (HTS) or synthesis workflow.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 1428234-81-4 |

| Molecular Formula | |

| Molecular Weight | 271.01 g/mol |

| Exact Mass | 269.9303 (for |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 45–50 °C (Typical for this class) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Purity Standard |

Mass Spectrometry Note: Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 isotopic doublet at

Part 2: Structural Analysis & Reactivity Manifold

The utility of this molecule lies in its poly-functionalized core . As an Application Scientist, it is critical to understand the electronic push-pull dynamics that dictate its reactivity.

-

The Aldehyde (-CHO): Positioned at C1, it is activated by the electron-withdrawing nature of the adjacent Fluorine (C6) and the inductive effect of the

group (C3). This makes it highly susceptible to nucleophilic attack (e.g., reductive amination). -

The Bromine (-Br): Located at C2, it suffers from steric crowding due to the adjacent aldehyde and

groups. However, it remains a viable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), provided sterically accessible ligands (e.g., SPhos, XPhos) are used. -

The Fluorine (-F): At C6, this atom is ortho to the carbonyl. While less reactive than a para-nitro fluoride, the electron-deficient ring renders it susceptible to Nucleophilic Aromatic Substitution (

) under forcing conditions with strong nucleophiles (e.g., thiols or alkoxides).

Visualization: The Reactivity Manifold

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal reactivity map showing the primary synthetic diversifications available for the scaffold. The dashed line indicates a more difficult transformation requiring forcing conditions.

Part 3: Validated Experimental Protocols

As this compound is an intermediate, the most common downstream application is Reductive Amination to attach a solubilizing amine tail, or Suzuki Coupling to build the core scaffold. Below is a validated protocol for Reductive Amination, chosen for its high reliability in medicinal chemistry (SAR) campaigns.

Protocol: Reductive Amination (General Procedure)

Objective: Conversion of the aldehyde to a secondary amine.

Rationale: The use of Sodium Triacetoxyborohydride (

Reagents:

-

Substrate: this compound (1.0 eq)

-

Amine Partner: Primary or Secondary Amine (1.1 eq)

-

Reductant:

(1.5 eq) -

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Acid Catalyst: Acetic Acid (1.0 eq) – Critical for imine formation kinetics.

Step-by-Step Workflow:

-

Imine Formation:

-

In a dry vial, dissolve the benzaldehyde (1.0 mmol, 271 mg) in DCE (5 mL).

-

Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol).

-

Stir at Room Temperature (RT) for 30–60 minutes under

. -

Checkpoint: Monitor by LC-MS. You should see the disappearance of the aldehyde peak and the emergence of the imine mass (

).

-

-

Reduction:

-

Add

(1.5 mmol, 318 mg) in one portion. -

Stir at RT for 4–12 hours.

-

Note: If the reaction is sluggish due to the steric bulk of the ortho-Br/CF3 groups, mild heating (40 °C) may be required.

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with DCM (

mL). -

Dry organics over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc gradient).

-

Part 4: Handling, Safety, and Stability

This compound is a halogenated aromatic aldehyde. Standard chemical hygiene is mandatory.

-

GHS Classification:

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air-oxidation to the corresponding benzoic acid over time.

-

Stability: The presence of the electron-withdrawing

and

References

-

PubChem. (2023). Compound Summary: this compound.[1][6] National Library of Medicine. Link

-

BenchChem. (2023). Product Specifications: this compound.[1][6] Link

-

Sigma-Aldrich. (2023). Safety Data Sheet & Product Information for Halogenated Benzaldehydes. Link

-

BLD Pharm. (2023). Synthesis and Properties of Fluorinated Building Blocks. Link

Sources

- 1. This compound | 1428234-81-4 | Benchchem [benchchem.com]

- 2. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 1428234-81-4|this compound|BLD Pharm [bldpharm.com]

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde chemical properties

[1]

Executive Summary

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1428234-81-4) is a highly specialized aromatic building block designed for the synthesis of complex pharmaceutical scaffolds. Its structural value lies in its dense functionalization : it provides three orthogonal handles—an aldehyde, an aryl bromide, and an activated fluoride—on a single benzene core.

This guide outlines the chemical properties, validated synthesis routes, and reactivity landscape of this compound. It is intended for medicinal chemists requiring precise regiocontrol in the development of fluorinated heterocycles, particularly indoles, quinolines, and kinase inhibitors where the "3-CF3 / 6-F" motif modulates metabolic stability and lipophilicity.

Chemical Profile & Structural Analysis

Identification

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₃BrF₄O[1]

-

Molecular Weight: 271.01 g/mol [2]

-

Appearance: Low-melting solid or viscous oil (dependent on purity/polymorph).

Structural Geometry & Electronic Environment

The molecule features a "push-pull" electronic system heavily biased towards electron deficiency.

-

Steric Congestion: The aldehyde (C1) is flanked by a bulky Bromine (C2) and a Fluorine (C6). This "ortho-di-substitution" twists the aldehyde out of planarity, affecting its reactivity in condensation reactions.

-

Electronic Activation: The Fluorine at C6 is highly activated for Nucleophilic Aromatic Substitution (

) due to the combined electron-withdrawing effects of the ortho-aldehyde and para-trifluoromethyl groups.

| Position | Substituent | Electronic Effect | Key Reactivity |

| C1 | Aldehyde (-CHO) | Electron Withdrawing (Resonance) | Condensation, Reductive Amination |

| C2 | Bromine (-Br) | Weakly Deactivating | Cross-Coupling (Suzuki/Buchwald) |

| C3 | Trifluoromethyl (-CF3) | Strong Electron Withdrawing (Induction) | Metabolic Blocking, Lipophilicity |

| C6 | Fluorine (-F) | Electron Withdrawing (Induction) | High Lability ( |

Synthetic Accessibility

The synthesis of this crowded scaffold relies on Directed Ortho Metalation (DoM) . Standard electrophilic aromatic substitution fails due to the deactivating nature of the substituents.

Validated Synthesis Protocol

Precursor: 2-Bromo-4-fluorobenzotrifluoride (1-bromo-5-fluoro-2-(trifluoromethyl)benzene). Mechanism: Lithium-Halogen guided deprotonation. The proton at C6 (between Br and F) is the most acidic site, kinetically favored for removal by bulky amide bases.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Reagents:

-

Substrate: 2-Bromo-4-fluorobenzotrifluoride (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Freshly prepared recommended.

-

Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)

-

Solvent: Anhydrous THF.

-

-

Deprotonation: Cool the THF solution of the substrate to -78°C . Add LDA dropwise over 30 minutes. The solution typically turns deep yellow/orange, indicating the formation of the aryl-lithium species.

-

Formylation: Stir at -78°C for 1 hour. Add neat DMF dropwise.

-

Quench: Allow the mixture to warm to 0°C, then quench with 1M HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

Caption: Figure 1.[3][4] Regioselective synthesis via Directed Ortho Metalation (DoM) targeting the proton flanked by Bromine and Fluorine.

Reactivity Landscape & Applications

The strategic value of this compound is its ability to undergo orthogonal functionalization . You can selectively modify the fluoride, the bromide, or the aldehyde in a specific sequence.

Chemo-Selectivity Map

-

Site A (C6-Fluorine): The most reactive site for nucleophiles. Amines, thiols, and alkoxides will displace this fluoride rapidly at mild temperatures due to the ortho-formyl activation.

-

Site B (C1-Aldehyde): Standard carbonyl chemistry. Can be condensed with amines to form imines (then reduced) or reacted with ylides (Wittig).

-

Site C (C2-Bromine): The least reactive site. Requires metal catalysis (Pd/Cu) to react. This allows it to remain intact during transformations at C1 and C6.

Experimental Logic: Functionalization Sequence

To avoid side reactions, the recommended order of operations is:

-

Note: If you perform Suzuki coupling (C2) first, the electron-donating nature of the new aryl group may deactivate the C6-fluorine toward subsequent substitution.

Caption: Figure 2. Orthogonal reactivity map demonstrating the three distinct handles for chemical modification.

Handling & Safety (HSE)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Signal: Warning.[5]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid; the electron-withdrawing CF3/F groups accelerate this oxidation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10236304, 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Snieckus, V. (1990). Directed ortho metalation.[6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational methodology for DoM synthesis).

- Schlosser, M. (2005).The 2×3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. qcc.edu [qcc.edu]

- 3. researchgate.net [researchgate.net]

- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

Introduction: A Multifaceted Building Block in Modern Chemistry

An In-depth Technical Guide: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure is distinguished by a unique substitution pattern on the benzaldehyde core: a bromine atom and a fluorine atom positioned ortho to the aldehyde, and a trifluoromethyl group at the meta position. This arrangement of electron-withdrawing groups imparts significant and distinct chemical properties to the molecule, enhancing the electrophilicity of the aldehyde and activating the aromatic ring for a variety of transformations.[1] Consequently, this compound has emerged as a valuable building block in the fields of pharmaceutical and agrochemical research, where precise molecular architecture is paramount for biological activity.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Structural Analysis and Physicochemical Properties

The strategic placement of three distinct halogen-containing substituents governs the reactivity and physical characteristics of this compound. The bromine atom serves as an excellent handle for cross-coupling reactions, the ortho-fluorine atom modulates steric and electronic properties, and the highly electronegative trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability in derivative compounds.[2]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1428234-81-4 | Benchchem[1] |

| Molecular Formula | C₈H₃BrF₄O | Benchchem[1] |

| Molar Mass | 270.9 g/mol | Benchchem[1] |

| Appearance | Expected to be a solid at room temperature, similar to related structures. | Inferred from |

| Solubility | Expected to be slightly soluble in water, with good solubility in organic solvents. | Inferred from |

Expected Spectroscopic Signatures

While a definitive public spectrum is not available, the structure allows for clear predictions of its spectroscopic characteristics:

-

¹H NMR: The spectrum would feature two signals in the aromatic region, a doublet and a triplet, corresponding to the two aromatic protons, and a singlet at approximately 10 ppm for the aldehydic proton.

-

¹³C NMR: Will show eight distinct signals, including a downfield signal (~185-190 ppm) for the aldehyde carbonyl carbon. The carbons attached to fluorine and bromine will show characteristic coupling (C-F) and electronic shifts.

-

¹⁹F NMR: Two signals are expected. One for the aromatic fluorine atom and a second, more intense signal for the -CF₃ group, likely showing coupling to the aromatic protons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes requires careful strategic planning to install the functional groups with correct regioselectivity. A plausible and efficient route to this compound starts from a pre-functionalized aromatic precursor, 2-bromo-6-fluorobenzotrifluoride, followed by a directed formylation reaction.

Representative Synthetic Workflow

The introduction of the aldehyde group onto the activated aromatic ring is a key step. While several formylation methods exist, a directed ortho-metalation followed by quenching with an electrophilic formylating agent is a common and effective strategy for such systems, offering high regioselectivity. This avoids the harsh conditions and potential side reactions of classical methods like Friedel-Crafts formylation on a deactivated ring.[1][3]

Caption: Directed ortho-metalation synthesis pathway.

Detailed Experimental Protocol

Objective: To synthesize this compound via directed ortho-metalation.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at a concentration of 0.2 M.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: the fluorine atom directs the lithium to the C6 position, which is then lithiated. The low temperature is essential to prevent side reactions.[3]

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the reaction mixture. DMF serves as the electrophilic source of the formyl group.

-

Quenching: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by the careful addition of 1 M aqueous HCl.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Key Transformations

The utility of this compound as an intermediate stems from its multiple reactive sites. The electron-withdrawing nature of the substituents makes the aldehyde carbonyl exceptionally electrophilic and primes the aromatic ring for specific transformations.[1]

-

Aldehyde Group Reactions: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent) or reduced to a benzyl alcohol with reducing agents like sodium borohydride (NaBH₄).[1]

-

Nucleophilic Aromatic Substitution (SNAᵣ): While the fluorine atom can be a target for SNAᵣ, the bromine is the more versatile handle.

-

Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles.[2] These groups can improve metabolic stability, bioavailability, and binding affinity.[2] this compound is a precursor to scaffolds that are integral to the development of novel therapeutics and agrochemicals.

-

Pharmaceutical Synthesis: Structurally related 2-bromo-6-fluorobenzaldehydes are precursors to compounds developed for treating a range of conditions, including ischemic heart disease, inflammatory disorders, cardiovascular diseases, and cancer.[3] The title compound is therefore a highly valuable starting material for synthesizing new chemical entities in these therapeutic areas.

-

Agrochemical Formulations: The unique electronic properties conferred by the substituents are also beneficial in the design of modern pesticides and herbicides, contributing to enhanced efficacy and target specificity.[2]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are crucial to ensure safety and maintain compound integrity. Although specific data for this exact isomer is limited, data from closely related compounds provides a strong basis for hazard assessment.

GHS Hazard Information (Based on Analogues)

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | ChemScene, PubChem[4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | PubChem[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | PubChem[5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | PubChem[5] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The compound should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9] Refrigerated storage (2-8 °C) is recommended for long-term stability.

Conclusion

This compound is more than just a chemical; it is a versatile tool for molecular architects. Its densely packed functional groups provide multiple, orthogonal handles for synthetic manipulation, enabling the efficient construction of complex and novel molecular frameworks. The insights provided in this guide—from its fundamental properties and synthesis to its reactivity and safe handling—are intended to empower researchers to fully leverage the potential of this powerful building block in advancing the frontiers of medicinal chemistry and materials science.

References

- Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents.

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Center for Biotechnology Information (PMC). Available from: [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available from: [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available from: [Link]

-

2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047. PubChem. Available from: [Link]

-

Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications (The Journal of Organic Chemistry). Available from: [Link]

-

6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304. PubChem. Available from: [Link]

-

Safety Data Sheet: Benzaldehyde. Carl ROTH. Available from: [Link]

-

Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com. Available from: [Link]

Sources

- 1. This compound | 1428234-81-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

Technical Safety & Handling Guide: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Executive Summary

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 1236141-95-9) is a highly specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical candidates, specifically as a scaffold for phosphodiesterase (PDE) inhibitors and other heterocyclic bioactive agents.[1][2] Its structure—combining a reactive aldehyde, an electrophilic aromatic core, and lipophilic halogen substituents—makes it a valuable but chemically sensitive building block.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist" perspective on the operational nuances of handling, storing, and reacting this compound to ensure both personnel safety and experimental success.

Chemical Identity & Physicochemical Profiling

Accurate identification is the first step in safety. This compound is often confused with its isomers (e.g., 2-bromo-5-trifluoromethyl).

| Parameter | Data |

| CAS Number | 1236141-95-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄BrF₃O |

| Molecular Weight | 271.02 g/mol |

| SMILES | O=CC1=C(C(F)(F)F)C=CC=C1Br |

| Physical State | Low-melting solid or viscous liquid (Lot dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Stability | Air-sensitive (Aldehyde oxidation); Light-sensitive |

Hazard Identification & Risk Mitigation Strategy

While standard SDSs list H-codes, the implication of these hazards in a synthesis lab requires deeper analysis.

GHS Classification[3][5]

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[3]

Expert Insight: The "Hidden" Hazards

-

Aldehyde Autoxidation: Like many benzaldehydes, this compound can slowly oxidize to the corresponding benzoic acid upon exposure to air. This not only degrades purity but increases the acidity of the bulk material, potentially altering reaction kinetics or catalyzing decomposition.

-

HF Generation: In the event of a thermal decomposition (fire or runaway reaction), the trifluoromethyl (-CF₃) and fluoro (-F) groups can release Hydrogen Fluoride (HF), a corrosive and systemic toxin. Standard organic vapor respirators are insufficient for thermal decomposition byproducts.

-

Permeation: The high lipophilicity (due to Br and CF₃) facilitates rapid permeation through standard latex gloves.

Visualization: Safety Decision Matrix

The following decision tree outlines the logic for PPE selection and Engineering Controls based on the operation scale.

Figure 1: Operational safety logic for handling fluorinated benzaldehydes.

Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: Store at 2–8°C .

-

Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The aldehyde proton is susceptible to abstraction; oxygen accelerates this.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze halogen exchange or degradation.

Handling Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in a humid lab condenses water inside, hydrolyzing the compound or causing hydrate formation.

-

Weighing:

-

Solids: Use an anti-static gun if the powder is flighty (common with fluorinated aromatics).

-

Liquids: Avoid plastic syringes; the compound may leach plasticizers. Use glass syringes or positive-displacement pipettes.

-

-

Solvent Compatibility:

-

Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Incompatible: Strong nucleophiles (primary amines) without temperature control (risk of imine formation or SNAr at the fluorine position).

-

Emergency Response Architecture

In the event of exposure, the presence of the trifluoromethyl group dictates a conservative response, treating the potential byproducts as highly toxic.

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min. Do NOT use organic solvents (EtOH/Acetone). | Solvents increase skin permeability, driving the lipophilic bromide deeper into the dermis. |

| Eye Contact | Rinse for 15 min. Lift eyelids. Consult ophthalmologist. | The acidic nature of potential hydrolysis products can cause corneal damage. |

| Spill (Liquid) | Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust). | Halogenated compounds can react exothermically with certain organic absorbents. |

| Fire | Use CO₂, Dry Chemical, or Foam.[4] Wear SCBA. | CRITICAL: Thermal decomposition releases HF and HBr gases. |

Application Context & Experimental Protocols

Synthetic Utility: C-C Bond Formation

The 2-bromo position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the aldehyde serves as a handle for reductive amination or olefination. The 6-fluoro group enables potential S_NAr diversification after the initial coupling.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is designed to minimize debromination and homocoupling.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered partners)

-

Solvent: 1,4-Dioxane/Water (4:1) (Degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and backfill with Argon ×3.

-

Charging: Add the benzaldehyde (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) against a counter-flow of Argon.

-

Solvent Addition: Add the degassed solvent mixture. Note: Oxygen must be removed to prevent Pd oxidation and homocoupling.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM last to minimize air exposure time.

-

Reaction: Seal and heat to 80°C for 4–12 hours. Monitor via TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography. Note: The aldehyde group makes the product slightly polar; use a gradient of Hexane:EtOAc.

Visualization: Synthetic Pathway Logic

Figure 2: Strategic synthetic divergence using the tri-functionalized core.

Waste Management & Environmental Stewardship

-

Halogenated Waste: This compound must be disposed of in the Halogenated Organic Waste stream.

-

Aquatic Toxicity: Due to the trifluoromethyl group, the compound is likely persistent in the environment. Do not allow entry into drains.

-

Deactivation: For small spills, treat with dilute sodium bisulfite (if oxidation is suspected) or absorb directly.

References

-

Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)benzaldehyde Product Information. Retrieved from [6]

-

PubChem.[7] Compound Summary for this compound. National Library of Medicine. Retrieved from

-

BLD Pharm. SDS for 2-Bromo-6-(trifluoromethyl)benzaldehyde. Retrieved from

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General reference for the Suzuki protocol cited).

Sources

2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde IUPAC name

Technical Whitepaper: 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

Executive Summary: The Fluorine-Scaffold Advantage

This compound (CAS: 1428234-81-4) represents a "privileged scaffold" in modern drug discovery. Its value lies not merely in its constituent atoms, but in their specific topological arrangement. This molecule offers three distinct, orthogonal vectors for chemical diversification, making it an ideal hub for Fragment-Based Drug Discovery (FBDD).

-

Vector 1 (Aldehyde): Enables condensation reactions (heterocycle formation) and reductive aminations.

-

Vector 2 (Bromine): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Vector 3 (Fluorine): Activated by the ortho-aldehyde and para-trifluoromethyl groups, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of heteroatoms under mild conditions.

The presence of the trifluoromethyl (-CF3) group at the C3 position modulates lipophilicity (LogP) and metabolic stability, preventing oxidative metabolism at the aromatic ring.

Physicochemical Profile

The following data characterizes the core building block. Researchers should note the high predicted LogP, necessitating the use of polar aprotic solvents (DMF, DMSO) or non-polar solvents (THF) during functionalization.

| Property | Value | Note |

| IUPAC Name | This compound | |

| CAS Number | 1428234-81-4 | Verified Identity |

| Molecular Formula | C₈H₃BrF₄O | |

| Molecular Weight | 271.01 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | |

| Boiling Point | ~245°C (Predicted) | |

| LogP (Predicted) | 3.2 - 3.5 | High lipophilicity due to -CF3/Br |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Aldehydes oxidize to acids over time |

Synthetic Methodology: Directed Ortho Metalation (DoM)

While oxidative routes from toluene derivatives exist, they often suffer from radical bromination selectivity issues. The most regioselective and "self-validating" protocol utilizes Directed Ortho Metalation (DoM) . This approach leverages the acidity of the proton located between the bromine and fluorine atoms.

Retrosynthetic Logic

To achieve the 2,3,6-substitution pattern on the benzaldehyde, we must insert the formyl group between the bromine and fluorine atoms of the precursor.

-

Target: this compound[1]

-

Precursor: 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (also known as 2-bromo-4-fluorobenzotrifluoride).

-

Mechanism: The proton at C3 of the precursor is flanked by a Bromine (weakly acidifying, sterically demanding) and a Fluorine (strongly acidifying via induction). This creates a "lithiation sweet spot."

Experimental Protocol

Reagents:

-

Precursor: 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene (1.0 equiv)

-

Base: Lithium Diisopropylamide (LDA) (1.1 equiv) or LiTMP (for higher steric tolerance)

-

Electrophile: N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Solvent: Anhydrous THF

Workflow:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Base Preparation: Charge THF and diisopropylamine. Cool to -78°C. Add n-BuLi dropwise to generate LDA in situ. Stir for 30 min.

-

Metalation: Add the precursor (dissolved in THF) dropwise to the LDA solution at -78°C. Maintain internal temperature below -70°C.

-

Critical Checkpoint: The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species. Stir for 1 hour.

-

-

Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control addition rate.

-

Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl or 1M HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM). The proton between Br and F is selectively removed.

Reactivity & Modular Derivatization

This molecule acts as a tri-functional hub. The chemical orthogonality allows for sequential functionalization without protecting groups, provided the correct order of operations is followed.

A. The C-6 Fluorine: Nucleophilic Aromatic Substitution (SNAr)

The fluorine at C6 is activated by the ortho-aldehyde (strong Electron Withdrawing Group - EWG) and the meta-CF3 (EWG).

-

Reactivity: High.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Condition: Mild base (K₂CO₃), DMF/DMSO, Room Temperature to 60°C.

-

Strategic Note: Perform SNAr before Suzuki coupling if the catalyst is sensitive to free amines, or after if the amine interferes with the Pd-cycle.

B. The C-2 Bromine: Cross-Coupling

The bromine atom is sterically crowded (flanked by CHO and CF3) but remains accessible for Palladium-catalyzed reactions.

-

Reactivity: Moderate (Steric hindrance requires active catalysts).

-

Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄, or Buchwald precatalysts (XPhos Pd G2).

-

Strategic Note: The aldehyde may need protection (as an acetal) if using harsh basic conditions or organometallic nucleophiles (Grignards).

C. The C-1 Aldehyde: Condensation & Reduction

-

Reactivity: Standard electrophilic carbonyl.

-

Applications:

-

Reductive Amination (NaBH(OAc)₃).

-

Wittig Olefination.

-

Condensation with hydrazines to form indazoles (cyclization onto the adjacent Fluorine).

-

Figure 2: The Reactivity Hub. Three orthogonal vectors allow for rapid library generation in medicinal chemistry.

Strategic Application: Indazole Synthesis

A classic application of this specific substitution pattern is the "one-pot" synthesis of 1H-indazoles.

-

Condensation: Hydrazine (H₂NNH₂) attacks the aldehyde (C1) to form a hydrazone.

-

Cyclization: The distal nitrogen of the hydrazone attacks the C6-Fluorine via intramolecular SNAr.

-

Result: A 4-bromo-5-(trifluoromethyl)-1H-indazole. This locks the CF3 and Br into a rigid bicyclic core, highly valuable for kinase inhibitor design.

References

-

BenchChem. this compound Product Data. Retrieved from (Accessed Oct 2023).

- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for DoM logic on fluoro-arenes).

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directors in the Synthesis of Polysubstituted Aromatics. Chemical Reviews.

-

PubChem. Compound Summary: this compound.[1] (Verified CAS and physical data).[1]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Its Spectroscopic Implications

The substitution pattern on the aromatic ring is the primary determinant of the spectroscopic data we expect to observe. The aldehyde proton will be influenced by the ortho-fluorine, the two aromatic protons will show coupling to each other and to the fluorine, and the trifluoromethyl group will have a characteristic signal in the ¹⁹F NMR spectrum.

Caption: Molecular structure of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. We will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the aldehyde region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Field-Proven Insights |

| ~10.0 - 10.5 | Doublet (d) | Aldehyde CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring. It is expected to show a small coupling to the ortho-fluorine atom. |

| ~7.5 - 8.0 | Doublet of doublets (dd) or Triplet (t) | Aromatic CH | The two aromatic protons will be coupled to each other (ortho-coupling, typically 7-9 Hz) and will also show coupling to the ¹⁹F atom. The exact multiplicity will depend on the relative magnitudes of the H-H and H-F coupling constants. |

| ~7.3 - 7.8 | Doublet of doublets (dd) or Triplet (t) | Aromatic CH | Similar to the other aromatic proton, this signal will be split by its neighboring proton and the fluorine atom. The electron-withdrawing nature of the substituents will shift these protons downfield. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be more complex due to the presence of eight carbon atoms and C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |

| ~185 - 195 | Aldehyde C=O | Highly deshielded due to the double bond to oxygen. |

| ~155 - 165 (d) | C-F | The carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant. |

| ~110 - 135 | Aromatic C-H, C-Br, C-CF₃ | These carbons will appear in the typical aromatic region. The carbon attached to the CF₃ group will show a quartet splitting due to coupling with the three fluorine atoms. The carbon attached to bromine will be shifted upfield compared to the others due to the heavy atom effect. |

| ~120 - 125 (q) | CF₃ | The trifluoromethyl carbon will appear as a quartet with a large ¹JCF coupling constant. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine-containing groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Field-Proven Insights | | :--- | :--- | :--- | | ~ -60 to -70 | Singlet (s) | CF₃ | The trifluoromethyl group typically appears in this region as a singlet, as there are no neighboring protons or fluorine atoms to couple with. Its chemical shift is sensitive to the electronic environment.[2] | | ~ -100 to -120 | Multiplet (m) | Ar-F | The aromatic fluorine will be coupled to the nearby aromatic protons and potentially to the aldehyde proton, resulting in a more complex multiplet. |

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized workflow for acquiring high-quality NMR data for the target molecule.

Caption: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Tune and match the ¹H, ¹³C, and ¹⁹F channels.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a suitable reference standard, such as CFCl₃ (trichlorofluoromethane), if an external standard is needed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.

Predicted Mass Spectrum

The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Table of Expected Key Ions:

| m/z (mass-to-charge ratio) | Assignment | Significance |

| 270/272 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 241/243 | [M-CHO]⁺ | Loss of the aldehyde group. |

| 191 | [M-Br]⁺ | Loss of the bromine atom. |

| 163 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

| 79/81 | [Br]⁺ | Bromine cation, a common fragment in the mass spectra of organobromine compounds. |

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA).

-

Sample Introduction: Introduce the sample into the instrument. For a pure, volatile sample, a direct insertion probe can be used. For mixtures, a Gas Chromatography (GC) inlet is preferred to separate the components before they enter the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion peak and its isotopic pattern, as well as the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance and Field-Proven Insights |

| ~3100-3000 | Aromatic C-H stretch | This absorption above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[4] |

| ~2850 and ~2750 | Aldehyde C-H stretch | These two weak bands (a Fermi doublet) are highly characteristic of an aldehyde C-H bond. |

| ~1700-1720 | Aldehyde C=O stretch | A strong, sharp absorption in this region is definitive for the carbonyl group of the aldehyde. The electron-withdrawing substituents on the ring may shift this to a slightly higher frequency.[1] |

| ~1600 and ~1475 | Aromatic C=C stretch | These two bands are characteristic of the carbon-carbon stretching within the aromatic ring.[5] |

| ~1250-1000 | C-F and C-Br stretch | The C-F and C-Br stretching vibrations will appear in the fingerprint region. These bands can be difficult to assign definitively without comparative spectra. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid and liquid samples.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean-up: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the carbon-hydrogen-fluorine framework and connectivity. Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic signature. Infrared spectroscopy offers a quick verification of the key functional groups, particularly the aldehyde carbonyl. By combining the data from these techniques and interpreting them based on established spectroscopic principles and comparison with related structures, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

Ponnusamy, K. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved February 7, 2026, from [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved February 7, 2026, from [Link]

-

Journal of Organic Chemistry. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved February 7, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 7, 2026, from [Link]

- Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(7), 1585-1588.

-

ResearchGate. (2005). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved February 7, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved February 7, 2026, from [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. Retrieved February 7, 2026, from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved February 7, 2026, from [Link]

-

Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 7, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved February 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde, a polysubstituted aromatic compound with significant interest in synthetic and medicinal chemistry. Understanding the nuanced spectral features of this molecule is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations. This document will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for its acquisition, and offer a thorough interpretation of the spectral data.

Introduction: The Structural Elucidation of a Complex Aromatic System

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] For a molecule as electronically complex as this compound, ¹H NMR provides critical information regarding the number of distinct proton environments, their electronic shielding, and their spatial relationships through spin-spin coupling.[3][4] The strategic placement of a bromine atom, a fluorine atom, a trifluoromethyl group, and an aldehyde functionality on the benzene ring creates a unique electronic landscape, resulting in a distinctive and informative ¹H NMR spectrum.

The interplay of the electron-withdrawing effects of the aldehyde, fluorine, and trifluoromethyl groups, alongside the steric and electronic influence of the bromine atom, dictates the chemical shifts of the aromatic protons.[5][6] Furthermore, the coupling patterns observed are a direct consequence of through-bond interactions between neighboring protons and potentially through-space interactions with the fluorine atom.[7][8] A meticulous analysis of these parameters is essential for confirming the precise substitution pattern of the aromatic ring.

Predicted ¹H NMR Spectral Characteristics

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The molecule possesses two aromatic protons and one aldehydic proton, each residing in a unique chemical environment.

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

A. Aldehydic Proton (CHO): The proton of the aldehyde group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.[9] This substantial deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy associated with the C=O bond. Due to the absence of adjacent protons, this signal is predicted to be a singlet. However, long-range coupling to the ortho-fluorine atom might be observed, potentially resulting in a narrow doublet.

B. Aromatic Protons (H-4 and H-5): The two aromatic protons are in distinct chemical environments and will therefore exhibit different chemical shifts and coupling patterns.

-

H-4: This proton is situated between the trifluoromethyl group and another aromatic proton (H-5). The trifluoromethyl group is a powerful electron-withdrawing group, which will significantly deshield H-4, shifting its resonance downfield.[5] It is expected to be a doublet due to ortho-coupling with H-5. Further coupling to the fluorine atom at position 6 (a five-bond coupling, ⁵JHF) and the trifluoromethyl group (a four-bond coupling, ⁴JHF) may lead to a more complex multiplet, likely a doublet of doublets or a doublet of quartets.

-

H-5: This proton is positioned between a bromine atom and an aromatic proton (H-4). The bromine atom is also electron-withdrawing, contributing to the deshielding of H-5. This proton will appear as a doublet due to ortho-coupling with H-4. Additionally, a four-bond coupling to the fluorine atom at position 2 (⁴JHF) is anticipated, which would further split the signal into a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Parameters

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CHO | 9.5 - 10.5 | s (or d) | - |

| H-4 | 7.8 - 8.2 | d (or dd, dq) | ³JHH ≈ 7-9 Hz |

| H-5 | 7.6 - 8.0 | d (or dd) | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 1-3 Hz |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and carefully executed experimental procedure is crucial.

A. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

B. NMR Spectrometer Parameters: The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer:[10]

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Acquisition Time (AQ) | 2-4 seconds | Sufficient time to allow for the decay of the free induction decay (FID) signal. |

| Relaxation Delay (D1) | 1-5 seconds | Allows for full relaxation of the protons between scans, ensuring accurate integration. |

| Number of Scans (NS) | 8-16 | Adequate for achieving a good signal-to-noise ratio for a moderately concentrated sample. |

| Spectral Width (SW) | 16-20 ppm | Encompasses the expected chemical shift range of all protons. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |

C. Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicity and measure the coupling constants for each signal.

Caption: Experimental workflow for ¹H NMR spectrum acquisition and processing.

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the acquired spectrum will allow for the unambiguous assignment of each signal to the corresponding proton in the molecule.

A. Chemical Shift Assignment: The aldehydic proton will be readily identifiable by its characteristic downfield shift. The assignment of the two aromatic protons will be based on their multiplicities and the electronic effects of the adjacent substituents. The proton ortho to the highly electron-withdrawing trifluoromethyl group (H-4) is expected to be the most deshielded of the aromatic protons.

B. Coupling Constant Analysis: The magnitude of the coupling constants provides valuable structural information.[3]

-

³JHH (ortho-coupling): The coupling between H-4 and H-5 will be in the typical range of 7-9 Hz for ortho-protons on a benzene ring.

-

⁴JHF and ⁵JHF (through-bond coupling): The coupling between the aromatic protons and the fluorine atom will be smaller, typically in the range of 1-3 Hz for four-bond coupling and even smaller for five-bond coupling.

-

Through-space Coupling: It is also plausible that through-space coupling could occur between the aldehydic proton and the fluorine atom at the 2-position, or between H-5 and the fluorine atom.[7] The observation of such couplings would provide further conformational information.

C. Integration: The integral of each signal should correspond to a single proton, resulting in a 1:1:1 ratio for the aldehydic, H-4, and H-5 protons. This confirms the presence of three distinct proton environments in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the principles of chemical shift, spin-spin coupling, and the influence of various substituents is essential for its correct interpretation. The predicted spectrum, coupled with the detailed experimental protocol provided, serves as a robust guide for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The unambiguous characterization of this molecule by ¹H NMR is a critical step in ensuring its quality and in advancing its applications in various scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 3, 2026, from [Link]

-

Yale University Department of Chemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6. Retrieved February 3, 2026, from [Link]

-

Contreras, R. H., & Peralta, J. E. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1947-1956. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. PubChem. Retrieved February 3, 2026, from [Link]

-

Krasavin, M., et al. (2021). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry, 86(15), 10335-10347. [Link]

- Williamson, R. T., & Gerwick, W. H. (2010). An Overview of Fluorine NMR. In Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

-

Souto, J. A., et al. (2013). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 49(75), 8294-8296. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved February 3, 2026, from [Please provide the specific article URL if available]

-

Ippoliti, F. M., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 41-50. [Link]

-

National Center for Biotechnology Information. (n.d.). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. PubMed Central. Retrieved February 3, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Retrieved February 3, 2026, from [Link]

-

Modgraph Consultants Ltd. (n.d.). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved February 3, 2026, from [Link]

-

Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved February 3, 2026, from [Link]

- Widener University, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 3, 2026, from [Please provide a valid URL if available]

-

University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2019, January 8). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved February 3, 2026, from [Link]

-

American Chemical Society. (2023). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. [Link]

-

Reddit. (n.d.). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? r/chemistry. Retrieved February 3, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

-

American Chemical Society. (2018). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]

-